2-(3-Nitrobenzenesulfonamido)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-Nitrobenzenesulfonamido)benzoic acid, such as 2-(4-nitrobenzenesulfonamido)benzoic acid derivatives, involves complex chemical reactions. For instance, the synthesis of a silver(I) complex from 2-(4-nitrobenzenesulfonamido)benzoic acid demonstrates the intricate steps involved, including nitration, dehydration, amidation, and polymerization processes. These steps highlight the compound's reactivity and the potential for creating diverse derivatives for various applications (Bomfim Filho et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrobenzenesulfonamido)benzoic acid and its derivatives is characterized by single-crystal X-ray diffraction. This analysis reveals the compound's ability to form hydrogen bonds and its polymerization into a two-dimensional framework, demonstrating the structural complexity and versatility of these molecules. The presence of nitro, sulfonamide, and carboxylate groups contributes to a rich variety of interactions, affecting the compound's crystalline structure and stability (Bomfim Filho et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(3-Nitrobenzenesulfonamido)benzoic acid are influenced by its functional groups. Quantum-chemical studies have provided insights into the mechanisms of reactions involving this compound, such as its interactions with albumin and the potential for forming coordination polymers. These studies underscore the compound's reactivity and its ability to engage in complex chemical processes, paving the way for its application in various fields of research (Bomfim Filho et al., 2019).
Scientific Research Applications
Stability and Degradation Studies
Research focusing on the degradation processes of related compounds, such as nitisinone (NTBC), reveals insights into the stability and degradation pathways of synthetic chemicals. NTBC, a triketone herbicide turned medical treatment, demonstrates the importance of understanding chemical stability under various conditions, such as different pH levels and exposure to ultraviolet radiation. Degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) highlight the potential environmental and therapeutic implications of such compounds (Barchańska et al., 2019).
Photosensitive Protecting Groups
The use of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl and 3-nitrophenyl, showcases the utility of nitrobenzene derivatives in facilitating controlled reactions through light-induced deprotection mechanisms. This method holds promise for future applications in developing sophisticated chemical synthesis protocols (Amit et al., 1974).
Health and Environmental Impacts
Understanding the health and environmental impact of benzene derivatives, such as benzoic acid and its use in food and feed additives, is crucial. Studies have shown that benzoic acid can regulate gut functions, demonstrating the interconnectedness of chemical compounds, health, and environmental safety. This research underscores the importance of evaluating the broader implications of using such compounds in various applications (Mao et al., 2019).
Advanced Materials and Pharmacology
The synthesis of cyclic compounds containing aminobenzenesulfonamide highlights the role of nitrobenzene derivatives in developing novel materials and pharmaceutical agents. These compounds exhibit versatility in organic synthesis and pharmaceutical applications, showcasing the potential of nitrobenzene derivatives in contributing to new functional molecules and drugs (Kaneda, 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Nitrobenzenesulfonamido)benzoic acid are currently unknown. This compound is a research chemical and more studies are needed to identify its specific targets .
Mode of Action
It is known that the compound contains a benzoic acid moiety, which may interact with various biological targets .
Pharmacokinetics
It is known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid .
properties
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-13(17)11-6-1-2-7-12(11)14-22(20,21)10-5-3-4-9(8-10)15(18)19/h1-8,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUNPQRMDNFZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrobenzenesulfonamido)benzoic acid |
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